molecular formula C7H11ClO3 B1352073 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 60028-24-2

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No. B1352073
CAS RN: 60028-24-2
M. Wt: 178.61 g/mol
InChI Key: HQWHULPMMGXKKB-UHFFFAOYSA-N
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Scientific Research Applications

Comprehensive and Detailed Summary of the Application

  • Selectfluor is used as a fluorine donor in the synthesis of organofluorine compounds . It’s a derivative of the nucleophilic base DABCO and is a colorless salt that tolerates air and even water . It has been commercialized for use for electrophilic fluorination .

Detailed Description of the Methods of Application or Experimental Procedures

  • Selectfluor is synthesized by the N-alkylation of diazabicyclo[2.2.2]octane (DABCO) with dichloromethane, followed by ion exchange with sodium tetrafluoroborate . The resulting salt is treated with elemental fluorine and sodium tetrafluoroborate .

Thorough Summary of the Results or Outcomes Obtained

  • The use of Selectfluor has made the process of electrophilic fluorination safer and more accessible, as it replaces the need for gaseous fluorine, which requires specialized equipment for manipulation . It has proven to be a valuable tool in the synthesis of organofluorine compounds .

Fluorination of Acetoacetamides

  • Summary of Application : Selectfluor is used for the fluorination of acetoacetamides in a greener way using PEG-400 . This process results in the production of 2-fluoroacetoacetamides .
  • Methods of Application : The reaction is catalyst-free and highly selective, providing an efficient method for the preparation of 2-fluoroacetoacetamides .
  • Results or Outcomes : The process provides a greener alternative for the fluorination of acetoacetamides, reducing the environmental impact of the reaction .

Synthesis of Fluorosteroidal Drugs

  • Summary of Application : Selectfluor is used in the synthesis of fluorosteroidal drugs .
  • Methods of Application : It can perform monofluorination reaction on electron-rich dibond enol silane enol lithium salt and so on .
  • Results or Outcomes : The use of Selectfluor in this context provides a method for the preparation of fluorosteroidal drugs .

Electrophilic Fluorination

  • Summary of Application : Selectfluor is used as a reagent for electrophilic fluorination . It acts as a selective oxidizing agent and is a highly effective and versatile source of electrophilic fluorine .
  • Methods of Application : The compound is used in various reactions that require the introduction of a fluorine atom .
  • Results or Outcomes : The use of Selectfluor has enabled the synthesis of a wide range of organofluorine compounds .

Synthesis of Organofluorine Compounds

  • Summary of Application : Selectfluor is used in the synthesis of organofluorine compounds .
  • Methods of Application : The compound is used as a fluorination agent in reactions that require the introduction of a fluorine atom .
  • Results or Outcomes : The use of Selectfluor has enabled the synthesis of a wide range of organofluorine compounds .

Safety And Hazards

Unfortunately, I couldn’t find specific information about the safety and hazards of this compound.


Future Directions

The development of electrophilic fluorination reagents that are safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of Selectfluor3.


Please note that this information is about Selectfluor, not the exact compound you asked about. If you need information about a different compound, please provide the correct name or structure.


properties

IUPAC Name

1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-6-3-9-7(2-8,10-4-6)11-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHULPMMGXKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208755
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

CAS RN

60028-24-2
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060028242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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